(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine
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Overview
Description
(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through various synthetic routes, including nucleophilic substitution and radical difluoromethylation reactions .
Industrial Production Methods
Industrial production of (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine often employs scalable and efficient methods to ensure high yield and purity. The use of metal-based catalysts and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to facilitate the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-1-[4-(Difluoromethyl)phenyl]ethylamine involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity and reactivity with enzymes and receptors. Pathways involved in its mechanism of action include modulation of enzyme activity and receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-[4-(Trifluoromethyl)phenyl]ethylamine
- (1R)-1-[4-(Fluoromethyl)phenyl]ethylamine
- (1R)-1-[4-(Chloromethyl)phenyl]ethylamine
Uniqueness
(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11F2N |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(1R)-1-[4-(difluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6(12)7-2-4-8(5-3-7)9(10)11/h2-6,9H,12H2,1H3/t6-/m1/s1 |
InChI Key |
XUJSGSIZSYFAPN-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C(F)F)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)F)N |
Origin of Product |
United States |
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